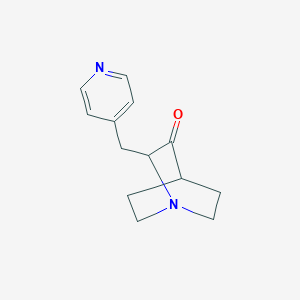![molecular formula C10H8N4O2 B12836608 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is a heterocyclic compound that features both imidazole and indazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process includes proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reaction conditions that can be easily controlled and monitored on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in developing new materials and catalysts
Mécanisme D'action
The mechanism by which 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Indole Derivatives: These compounds share the indole ring structure and exhibit similar bioactive properties.
Imidazole Derivatives: Compounds with the imidazole ring are also comparable in terms of their chemical reactivity and applications.
Uniqueness: What sets 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid apart is its combined imidazole and indazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications .
Propriétés
Formule moléculaire |
C10H8N4O2 |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-methyl-6,7-dihydroimidazo[4,5-e]indazole-8-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-4-11-6-3-2-5-7(8(6)12-4)9(10(15)16)14-13-5/h2-3,13-14H,1H3,(H,15,16) |
Clé InChI |
DRRXGQJBFXIPAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=C3C(=C(NN3)C(=O)O)C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


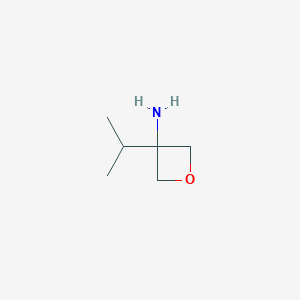
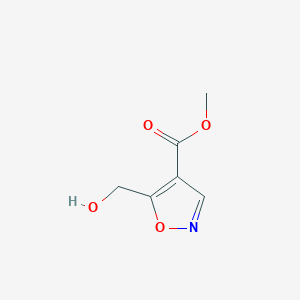

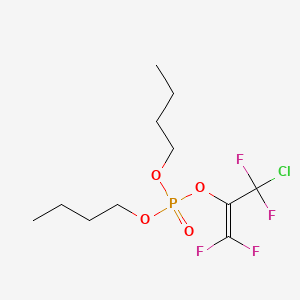

![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)

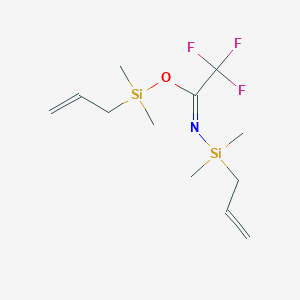



![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)

